Cas no 4057-84-5 (Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-)

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- structure
4057-84-5 structure
Product Name:Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-
CAS No:4057-84-5
Molecular Formula:C26H42O4
Molecular Weight:418.609288692474
CID:324982

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- Properties

Names and Identifiers

    • Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-
    • LogP
    • ACETYLLITHOCHOLIC ACID
    • LITHOCHOLIC ACID ACETATE
    • ACETOXYLITHOCHOLIC ACID
    • 5-BETA-CHOLANIC ACID-3-ALPHA-OL ACETATE
    • 5BETA-CHOLANIC ACID-3ALPHA-OL 3-ACETATE
    • 4-(1-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Ursodeoxycholic Acid Impurity 1
    • Cholan-24-oic acid, 3-(acetyloxy)-, (3α,5β)-
    • InChIKey: FCQRLHQHKFKTQE-HCTDMSSWSA-N
    • Inchi: 1S/C26H42O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h16,18-23H,5-15H2,1-4H3,(H,28,29)/t16-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1
    • SMILES: [C@@]12([H])CC[C@H]([C@H](C)CCC(=O)O)[C@@]1(C)CC[C@]1([H])[C@@]3(C)CC[C@@H](OC(=O)C)C[C@@]3([H])CC[C@@]21[H]

Computed Properties

  • Exact Mass: 418.30846
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 418.30831
  • Heavy Atom Count: 30
  • Complexity: 689
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • LogP: 6.07790
  • PSA: 74.6
  • Refractive Index: 1.525
  • Boiling Point: 559.1°Cat760mmHg
  • Flash Point: 306°C
  • Density: 1.095

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- Related Literature

  • 1. Conversion of acids into acid chlorides and alcohols into alkyl chlorides using a polymer-supported phosphine in carbon tetrachloride
    Philip Hodge,Graham Richardson J. Chem. Soc. Chem. Commun. 1975 622
  • 2. Functionalisation of saturated hydrocarbons. Part 7. On the mechanism of the degradation of the cholesterol side-chain to 20-ketone by oxidation with the Gif system
    Derek H. R. Barton,Jean Boivin,David Crich,Christopher H. Hill J. Chem. Soc. Perkin Trans. 1 1986 1805
  • 3. 548. The application of the method of molecular-rotation differences to steroids. Part XIII. Some bile acid derivatives
    D. H. R. Barton,C. J. W. Brooks J. Chem. Soc. 1949 2596
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